Azo Blue
Overview
Description
Azo dyes are organic compounds bearing the functional group R−N=N−R′, where R and R′ are usually aryl and substituted aryl groups . They are a commercially important family of azo compounds, i.e., compounds containing the C-N=N-C linkage . Azo dyes are synthetic dyes and do not occur naturally . Most azo dyes contain only one azo group, but there are some that contain two or three azo groups, called “diazo dyes” and “triazo dyes” respectively . Azo dyes comprise 60-70% of all dyes used in food and textile industries .
Synthesis Analysis
Most azo dyes are prepared by azo coupling, which entails an electrophilic substitution reaction of an aryl diazonium cation with another compound, the coupling partner . Generally, coupling partners are other aromatic compounds with electron-donating groups . In practice, acetoacetic amide are widely used as coupling partners .Molecular Structure Analysis
Azo dyes are characterized by the presence of azo groups (–N=N–) in their molecular structure . The azo group is a part of their main skeleton structure . Azo chromophores are a group of colorant organic materials .Chemical Reactions Analysis
Degradation of Dark Blue reactive azo dye using Fenton was investigated in a study . A series of Fenton reaction assays were carried out using different molar ratios of dye concentration [dye] compared to the concentrations of ferrous ion [Fe2+] and hydrogen peroxide [H2O2] .Physical And Chemical Properties Analysis
As a consequence of π-delocalization, aryl azo compounds have vivid colors, especially reds, oranges, and yellows . An example is Disperse Orange 1 . Some azo compounds, e.g., methyl orange, are used as acid-base indicators . Most DVD-R / +R and some CD-R discs use blue azo dye as the recording layer .Scientific Research Applications
Photocatalysis and Microbial Fuel Cells
The study by Long et al. (2019) highlights the use of blue titania nanotube arrays in microbial fuel cells, enhancing electricity generation and the degradation of azo dyes like Azo Blue. This approach offers a promising method for treating pollutants and generating power simultaneously (Long et al., 2019).
Dye Degradation Mechanisms
Wu Xiu-hon (2013) analyzed the degradation mechanism of Azo Blue dyes using internal electrolysis and Fenton reagent oxidizing methods. The study provides insights into the breakdown process of these dyes, crucial for environmental remediation strategies (Wu Xiu-hon, 2013).
Photodegradation Using Bismuth Catalysts
Sivakumar et al. (2014) reviewed the application of bismuth catalysts in decolorizing textile dyes, including Azo Blue, through photodegradation. This method is effective for treating industrial effluents, offering a potential solution for environmental pollution (Sivakumar et al., 2014).
Biological Decolorization and Detoxification
Cao et al. (2019) developed an indigenous bacterial consortium for decolorizing and detoxifying Azo Blue dyes. This biological approach is crucial for removing harmful dyes from industrial effluents before environmental discharge (Cao et al., 2019).
Mathematical Modeling of Dye Degradation
Research by Abubakar et al. (2021) on the growth of Streptomyces DJP15 in the degradation of Azo Blue dye offers a mathematical perspective, providing a framework for predicting bioremediation processes (Abubakar et al., 2021).
Removal Using Hydroxyapatite
Joudi et al. (2019) focused on the removal of Azo Blue dyes using hydroxyapatite, derived from Moroccan phosphogypsum. This study presents an innovative approach to dye removal, contributing to environmental clean-up efforts (Joudi et al., 2019).
Azo Dye Biotransformation
The study by Cruz and Buitrón (2000) explored the biotransformation of Azo Blue dye in an anaerobic sequencing batch biofilter. Their findings contribute to understanding the microbial processes involved in dye degradation (Cruz & Buitrón, 2000).
High-Entropy Alloys in Dye Degradation
Lv et al. (2016) developed a novel high-entropy alloy showing high efficiency in degrading Azo Blue dyes. This material offers a new perspective on using metallic compounds in environmental remediation (Lv et al., 2016).
Phytoremediation Using Duckweed
Imron et al. (2019) investigated the use of duckweed (Lemna minor) in removing Azo Blue dyes from wastewater. This study presents an eco-friendly approach to treating dye-contaminated water (Imron et al., 2019).
Safety And Hazards
Azo Blue is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O8S2.2Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQYWNDTCDNMG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N4Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azo Blue | |
CAS RN |
6059-34-3 | |
Record name | 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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